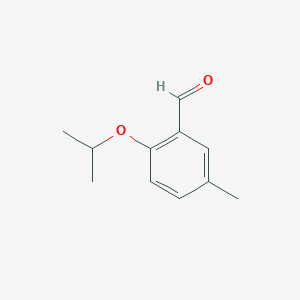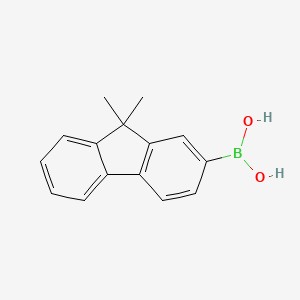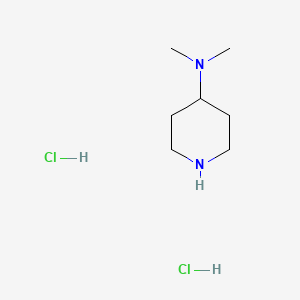
2-Isopropoxy-5-methylbenzaldehyde
Übersicht
Beschreibung
2-Isopropoxy-5-methylbenzaldehyde (IPMB) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a sweet, pungent odor and a boiling point of 230-232°C. IPMB has a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry
2-Isopropoxy-5-methylbenzaldehyde is an important intermediate in the synthesis of various chemicals. For instance, it is used in the selective and efficient nitration process to produce 2-isopropoxy-5-nitrobenzaldehyde, a critical building block in preparing nitro-substituted Hoveyda–Grubbs metathesis catalysts (Knapkiewicz et al., 2012). Additionally, this compound is utilized in the synthesis of racemic isochroman analogues of the michellamines, showcasing its versatility in organic chemistry applications (Koning et al., 1999).
Photoreactive Compounds and Photochemistry
The photochemistry of derivatives of this compound reveals their potential in synthetic organic chemistry. For instance, the irradiation of certain derivatives in nonnucleophilic solvents leads to the formation of indanone derivatives, which are valuable in photoreactions (Plíštil et al., 2006).
Fluorescent Sensors and Chemical Analysis
A derivative of this compound, namely 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been identified as a highly selective fluorescent pH sensor. This demonstrates the compound's application in chemical analysis and biological studies, particularly in studying biological organelles (Saha et al., 2011).
Biomedical Research
In the field of biomedical research, derivatives of this compound have been explored for their potential applications. For example, some derivatives have been investigated for their role in the regulation of inflammatory diseases, highlighting their biomedical significance (Ryzhkova et al., 2020).
Antioxidant Activity
A series of derivatives based on this compound have been synthesized and evaluated for their radical scavenging and antioxidant activities. These studies are crucial in understanding the compound's potential use in developing antioxidant agents (Buravlev & Shevchenko, 2019).
Nonlinear Optical Materials
2-Hydroxy-5-methylbenzaldehyde, a related compound, has been studied for its nonlinear optical properties. This research is significant for understanding the potential applications of this compound in the field of optics and materials science (Jayareshmi et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDRISFAJMTQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)









